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Compound of Interest

Compound Name: (R)-(+)-2-Methoxypropionitrile

Cat. No.: B016044 Get Quote

Foreword: The Strategic Value of Chiral Nitriles in
Modern Drug Discovery
In the landscape of contemporary pharmaceutical development, the demand for

enantiomerically pure compounds is paramount. The stereochemistry of a molecule is not a

trivial detail; it is a critical determinant of its pharmacological activity, efficacy, and safety profile.

Within the arsenal of chiral building blocks available to the medicinal chemist, chiral α-

alkoxynitriles represent a class of intermediates with significant synthetic versatility. (R)-(+)-2-
Methoxypropionitrile, the subject of this guide, is a prime exemplar of such a synthon. Its

unique combination of a stereocenter, a reactive nitrile group, and a methoxy moiety offers a

powerful handle for the construction of complex molecular architectures. This document

provides an in-depth exploration of the essential chemical and physical properties of (R)-(+)-2-
Methoxypropionitrile, alongside practical, field-proven methodologies for its synthesis,

analysis, and safe handling, tailored for researchers, scientists, and professionals in drug

development.

Core Molecular and Physical Properties
A thorough understanding of the fundamental properties of a chiral building block is the

bedrock of its effective application in synthesis. This section delineates the key identifiers and

physicochemical characteristics of (R)-(+)-2-Methoxypropionitrile.

Chemical Identity and Molecular Structure
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(R)-(+)-2-Methoxypropionitrile is a chiral organic compound characterized by a propionitrile

backbone with a methoxy group at the α-position (carbon-2), which is a stereocenter with the

(R)-configuration.

Identifier Value Source

Chemical Name (R)-(+)-2-Methoxypropionitrile IUPAC Nomenclature

CAS Number 64531-49-3 [1]

Molecular Formula C₄H₇NO [1]

Molecular Weight 85.10 g/mol [1]

Canonical SMILES COC

InChI Key
SFPQDYSOPQHZAQ-

VKHMYHEASA-N

Physicochemical Data
The physical properties of (R)-(+)-2-Methoxypropionitrile are crucial for its handling, storage,

and use in chemical reactions. While extensive experimental data for this specific enantiomer is

not widely published, the data for the closely related achiral 3-methoxypropionitrile and general

chemical principles provide a reliable estimation.

Property Value (Estimated/Analogous) Source/Note

Appearance Colorless to pale yellow liquid
General observation for similar

compounds

Boiling Point ~164-165 °C
Based on 3-

Methoxypropionitrile[2]

Density ~0.94 g/mL
Based on 3-

Methoxypropionitrile[2]

Solubility

Soluble in common organic

solvents (e.g., DCM, THF,

EtOAc)

General chemical principles
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Spectroscopic Characterization: The Fingerprint of
a Chiral Synthon
Accurate spectroscopic characterization is non-negotiable for confirming the identity and purity

of a chiral intermediate. This section provides an overview of the expected spectroscopic data

for (R)-(+)-2-Methoxypropionitrile, based on established principles and data from analogous

structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.

The following are the predicted chemical shifts for the protons (¹H NMR) and carbons (¹³C

NMR) of (R)-(+)-2-Methoxypropionitrile.

¹H NMR (400 MHz, CDCl₃):

Proton

Predicted

Chemical Shift

(δ, ppm)

Multiplicity Integration

Coupling

Constant (J,

Hz)

-CH(OCH₃)- ~4.0 - 4.2 Quartet (q) 1H ~7.0

-OCH₃ ~3.4 - 3.6 Singlet (s) 3H -

-CH₃ ~1.5 - 1.7 Doublet (d) 3H ~7.0

¹³C NMR (100 MHz, CDCl₃):

Carbon Predicted Chemical Shift (δ, ppm)

-C≡N ~118 - 122

-CH(OCH₃)- ~65 - 70

-OCH₃ ~55 - 60

-CH₃ ~18 - 22
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Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a

molecule.

Functional Group
Characteristic Absorption

(cm⁻¹)
Intensity

C-H (alkane) ~2850 - 3000 Medium-Strong

C≡N (nitrile) ~2240 - 2260 Medium

C-O (ether) ~1080 - 1150 Strong

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For (R)-(+)-2-Methoxypropionitrile, the molecular ion peak [M]⁺ would be

observed at m/z = 85.10.

Enantioselective Synthesis Strategies
The synthesis of enantiomerically pure (R)-(+)-2-Methoxypropionitrile is a key challenge and

a critical aspect of its utility. While a single, universally adopted protocol is not established in

the literature, several strategies can be employed, leveraging the principles of asymmetric

synthesis.

Conceptual Workflow for Enantioselective Synthesis
The synthesis of a chiral α-methoxynitrile can be approached through several strategic

disconnections. A logical and commonly employed strategy involves the enantioselective

addition of a cyanide equivalent to a suitable precursor, or the resolution of a racemic mixture.
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Synthesis Strategies

Starting Materials
(e.g., Acetaldehyde)

Racemic 2-Hydroxypropionitrile

Cyanohydrin
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Chiral Auxiliary
Mediated Cyanation

Asymmetric
Cyanohydrin Formation

Enzymatic
Resolution

Methylation (R)-(+)-2-Methoxypropionitrile

Click to download full resolution via product page

Caption: Conceptual workflow for the enantioselective synthesis of (R)-(+)-2-
Methoxypropionitrile.

Recommended Protocol: Enzymatic Resolution of
Racemic 2-Hydroxypropionitrile followed by Methylation
This approach is often favored for its high enantioselectivity and environmentally benign

reaction conditions.

Step 1: Synthesis of Racemic 2-Hydroxypropionitrile

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic

stirrer and an addition funnel. Cool the flask to 0-5 °C in an ice bath.

Reagents: Charge the flask with acetaldehyde (1.0 eq). Slowly add a solution of sodium

cyanide (1.1 eq) in water.

Acidification: While maintaining the temperature below 10 °C, slowly add a solution of

sodium bisulfite (1.1 eq) in water.

Work-up: After the reaction is complete (monitored by TLC or GC), extract the aqueous layer

with a suitable organic solvent (e.g., diethyl ether). Dry the combined organic layers over
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anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield racemic 2-

hydroxypropionitrile.

Step 2: Lipase-Catalyzed Enantioselective Acylation

Reaction Setup: To a solution of racemic 2-hydroxypropionitrile (1.0 eq) in an appropriate

organic solvent (e.g., toluene), add a lipase enzyme (e.g., Candida antarctica lipase B, CAL-

B).

Acyl Donor: Add an acyl donor, such as vinyl acetate (0.6 eq), to the mixture.

Reaction: Stir the mixture at room temperature and monitor the reaction progress by chiral

HPLC or GC. The lipase will selectively acylate the (S)-enantiomer, leaving the (R)-

enantiomer unreacted.

Separation: Once the desired conversion is reached (typically around 50%), filter off the

enzyme. The unreacted (R)-2-hydroxypropionitrile can be separated from the acylated (S)-

enantiomer by column chromatography.

Step 3: Methylation of (R)-2-Hydroxypropionitrile

Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the

enantiomerically enriched (R)-2-hydroxypropionitrile in an anhydrous aprotic solvent (e.g.,

THF).

Deprotonation: Cool the solution to 0 °C and add a strong base, such as sodium hydride (1.1

eq), portion-wise.

Methylation: After the evolution of hydrogen gas ceases, add a methylating agent, such as

methyl iodide (1.2 eq), dropwise.

Work-up: Allow the reaction to warm to room temperature and stir until completion. Quench

the reaction carefully with water and extract the product with an organic solvent. Dry the

organic layer, concentrate, and purify by distillation or column chromatography to obtain (R)-
(+)-2-Methoxypropionitrile.

Analytical Methodologies for Quality Control
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Ensuring the enantiomeric purity of (R)-(+)-2-Methoxypropionitrile is critical. Chiral

chromatography is the gold standard for this analysis.

Chiral Gas Chromatography (GC) for Enantiomeric
Excess (ee) Determination
Protocol:

Column: A chiral capillary GC column, such as one coated with a cyclodextrin derivative

(e.g., beta-DEX™), is recommended.

Carrier Gas: Helium.

Injector and Detector: Use a split/splitless injector and a flame ionization detector (FID).

Temperature Program:

Initial Temperature: 60 °C, hold for 2 minutes.

Ramp: Increase to 150 °C at a rate of 5 °C/minute.

Final Temperature: 150 °C, hold for 5 minutes.

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g.,

dichloromethane).

Analysis: Inject a small volume (e.g., 1 µL) of the sample. The two enantiomers will have

different retention times, allowing for their separation and quantification. The enantiomeric

excess can be calculated from the peak areas of the two enantiomers.
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Chiral GC Analysis Workflow
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Caption: Workflow for the determination of enantiomeric excess using chiral gas

chromatography.

Applications in Drug Development
(R)-(+)-2-Methoxypropionitrile is a valuable chiral building block due to the synthetic

transformations that can be performed on its nitrile and methoxy groups, while retaining the

stereochemical integrity of the α-carbon. The nitrile group can be hydrolyzed to a carboxylic

acid, reduced to an amine, or converted to a tetrazole, all of which are important functionalities

in pharmacologically active molecules. The methoxy group can potentially be cleaved to reveal

a hydroxyl group for further functionalization.

While specific examples of marketed drugs that directly use (R)-(+)-2-Methoxypropionitrile as

a starting material are not prominently disclosed in public literature, its structural motif is

present in numerous complex chiral molecules that are of interest in drug discovery. Its utility

lies in the synthesis of chiral α-amino acids, β-amino alcohols, and other key intermediates

where the stereochemistry at the α-position is crucial for biological activity.

Safety, Handling, and Storage
As a responsible scientist, adherence to strict safety protocols is mandatory when handling any

chemical reagent.

Hazard Identification
(R)-(+)-2-Methoxypropionitrile is expected to have similar hazards to other aliphatic nitriles.

Health Hazards: May be harmful if swallowed, inhaled, or absorbed through the skin.[2][3]

Causes skin and serious eye irritation.[2][3]

Physical Hazards: Combustible liquid.[2][3]

Handling and Personal Protective Equipment (PPE)
Work in a well-ventilated fume hood.[2][4]

Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and

a lab coat.[2][4]
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Avoid contact with skin, eyes, and clothing.[2]

Keep away from heat, sparks, and open flames.[2][4]

Storage
Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][4]

Keep away from oxidizing agents and strong acids or bases.[4]

Conclusion
(R)-(+)-2-Methoxypropionitrile stands out as a chiral synthon of significant potential for the

synthesis of enantiomerically pure pharmaceutical compounds. Its well-defined stereocenter

and versatile functional groups offer a reliable platform for the construction of complex

molecular targets. The methodologies for its synthesis and analysis, while requiring careful

execution, are based on established and robust chemical principles. By adhering to the

guidelines and protocols outlined in this technical guide, researchers and drug development

professionals can confidently and safely incorporate (R)-(+)-2-Methoxypropionitrile into their

synthetic strategies, thereby advancing the discovery and development of novel therapeutics.
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To cite this document: BenchChem. [(R)-(+)-2-Methoxypropionitrile: A Comprehensive
Technical Guide for Advanced Synthesis]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b016044#molecular-weight-and-formula-of-r-2-
methoxypropionitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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